![molecular formula C14H16N4O B11860448 3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones.
Reaction Conditions: The reaction is carried out in glacial acetic acid (AcOH) under reflux conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its antiproliferative activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide involves its interaction with specific molecular targets:
Protein-Protein Interaction Inhibition: The compound inhibits protein-protein interactions, blocking the transfer of NEDD8 in biochemical assays.
Cellular Pathways: It selectively reduces the steady-state neddylation of Cul1 and Cul3 in certain carcinoma cell lines, affecting cellular pathways involved in cell cycle regulation.
Comparison with Similar Compounds
3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to different biological activities.
Indazole Derivatives: These compounds also exhibit antiproliferative activities but have a different core structure compared to pyrazolopyridines.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit protein-protein interactions, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-methyl-N-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C14H16N4O/c1-10-12-9-15-8-7-13(12)18(17-10)14(19)16-11-5-3-2-4-6-11/h2-6,15H,7-9H2,1H3,(H,16,19) |
InChI Key |
IUXZBUJTXJLDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


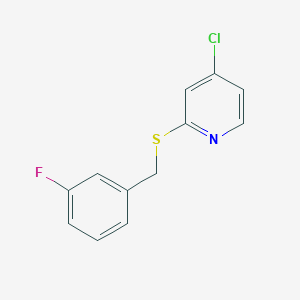
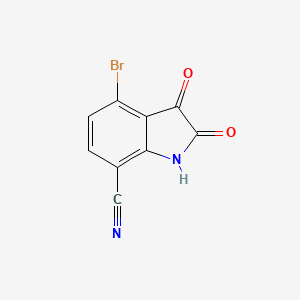
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
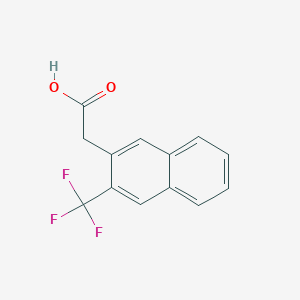
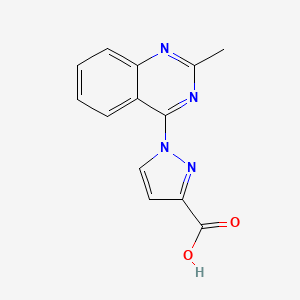

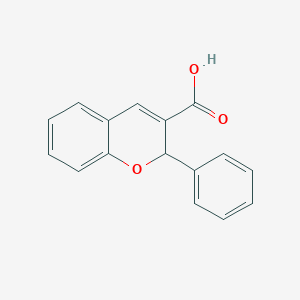

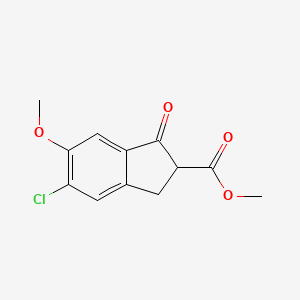
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
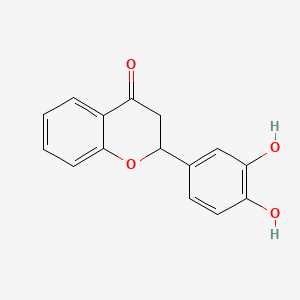
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

